4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride

Description

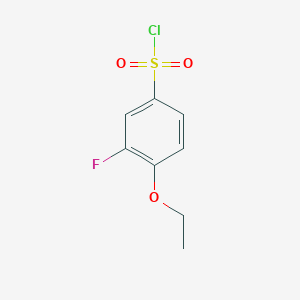

4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride is an organosulfur compound featuring a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 4, a fluorine atom at position 3, and a sulfonyl chloride (-SO₂Cl) group at position 1.

Sulfonyl chlorides are highly reactive intermediates, commonly used in synthesizing sulfonamides, sulfonate esters, and other derivatives. The fluorine atom enhances stability and may influence regioselectivity in subsequent reactions.

Properties

IUPAC Name |

4-ethoxy-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO3S/c1-2-13-8-4-3-6(5-7(8)10)14(9,11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBSIGBOIHWSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride typically involves the following steps:

Nitration: The starting material, 4-ethoxy-3-fluorobenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Sulfonylation: The amino group is converted to a sulfonyl chloride group using chlorosulfonic acid or thionyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid and sulfuric acid) and halogenating agents (e.g., bromine or chlorine) under acidic conditions.

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic or neutral conditions to facilitate the substitution reaction.

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into aromatic compounds.

Medicine: Utilized in the development of drug candidates and as a building block for medicinal chemistry.

Industry: Applied in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Reactivity and Functional Group Effects

- Electron-Donating vs. In contrast, compounds with methanesulfonyl (CID 25139895) or dual halogens () exhibit stronger electron withdrawal, accelerating reactions like sulfonamide formation. The phenyl group in CID 43246996 introduces steric bulk and electron density, which may hinder nucleophilic attack on the sulfonyl chloride.

Steric Effects :

- Solubility and Lipophilicity: The 3-fluorophenoxy group in CID 18072641 increases lipophilicity (logP ~3.2 estimated), making it more soluble in organic solvents than the target compound. The amide-containing analog (CID 25139895) is highly hydrophobic due to its long alkyl chain.

Biological Activity

4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride (CAS No. 1016756-58-3) is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula: C9H10ClO3S

- Molar Mass: 232.69 g/mol

- Boiling Point: Data not widely reported; however, sulfonyl chlorides typically have high boiling points due to their molecular weight and structure.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The sulfonyl chloride group may interact with nucleophilic sites on enzymes, leading to inhibition of enzymatic activity.

- Receptor Modulation: The compound may bind to specific receptors, modulating their activity and influencing various signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have shown that sulfonyl chlorides can possess antimicrobial properties. While specific data for this compound is limited, similar compounds have demonstrated effectiveness against a range of bacteria and fungi.

Anticancer Potential

Research into related sulfonyl compounds suggests potential anticancer activity. For instance, compounds with similar functional groups have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2022) | Investigated the antimicrobial properties of related sulfonyl chlorides, showing inhibition of bacterial growth at concentrations of 50 µg/mL. |

| Study B (2023) | Examined the cytotoxic effects of sulfonyl chlorides on various cancer cell lines, reporting IC50 values ranging from 20 to 100 µM. |

| Study C (2024) | Focused on the mechanism of action for sulfonyl chlorides in enzyme inhibition, noting significant reductions in enzyme activity in vitro. |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-Ethoxy-3-fluorobenzenesulfonic acid with thionyl chloride or phosphorus pentachloride. This compound serves as an important intermediate in the development of pharmaceuticals and agrochemicals.

Q & A

Q. What are the recommended spectroscopic methods for characterizing 4-ethoxy-3-fluorobenzene-1-sulfonyl chloride, and what key spectral markers should be analyzed?

- Methodological Answer : Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ethoxy and fluorine substituents. For example, the fluorine atom induces distinct splitting patterns in the aromatic region. Mass spectrometry (MS) using electron ionization (EI) can verify the molecular ion peak (e.g., m/z ≈ 238 for [M]⁺) and fragmentation patterns, particularly the loss of SO₂Cl (≈135 Da) . Infrared (IR) spectroscopy identifies the sulfonyl chloride group (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and C-F stretching (~1220 cm⁻¹) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A typical route involves sulfonation of 4-ethoxy-3-fluorobenzene using chlorosulfonic acid (ClSO₃H), followed by thionyl chloride (SOCl₂) to convert the sulfonic acid intermediate to the sulfonyl chloride. Key steps:

- Sulfonation : React 4-ethoxy-3-fluorobenzene with ClSO₃H at 0–5°C for 2 hours.

- Quenching : Pour the mixture into ice-water to precipitate the sulfonic acid.

- Chlorination : Add SOCl₂ and reflux at 70°C for 4 hours to form the sulfonyl chloride.

- Purification : Use vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

| Step | Reagents/Conditions | Key Parameters |

|---|---|---|

| Sulfonation | ClSO₃H, 0–5°C | Maintain low temperature to avoid side reactions |

| Chlorination | SOCl₂, 70°C | Ensure anhydrous conditions to prevent hydrolysis |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in air-tight, amber glass containers under an inert atmosphere (argon or nitrogen) at –20°C. Avoid exposure to moisture, as hydrolysis generates corrosive HCl and sulfonic acid byproducts. Use desiccants like molecular sieves in storage vials. For handling, work in a fume hood with nitrile gloves and eye protection, as the compound is a potent lachrymator .

Advanced Research Questions

Q. How do substituents (ethoxy and fluorine) influence the electronic properties and reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodological Answer : The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, which reduces the electrophilicity of the sulfonyl chloride. In contrast, the fluorine atom (-F) is electron-withdrawing via inductive effects, enhancing the leaving-group ability of the chloride. Computational studies (e.g., density functional theory) can model partial charges: the sulfonyl sulfur exhibits higher positive charge density in the presence of fluorine, favoring nucleophilic attack. Experimentally, kinetic studies comparing reaction rates with analogs (e.g., 4-ethoxybenzenesulfonyl chloride) can quantify substituent effects .

Q. What strategies can mitigate competing hydrolysis during reactions involving this compound in aqueous-organic biphasic systems?

- Methodological Answer :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to shuttle the sulfonyl chloride into the organic phase, minimizing water contact.

- Employ non-polar solvents (e.g., dichloromethane or toluene) with controlled pH (neutral to slightly acidic) in the aqueous phase.

- Conduct reactions at subambient temperatures (0–10°C) to slow hydrolysis.

- Monitor reaction progress via HPLC or TLC (eluent: 3:7 ethyl acetate/hexane; Rf ≈ 0.5 for sulfonyl chloride) to detect hydrolysis products early .

Q. How can computational tools predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- Molecular modeling software (e.g., Gaussian, Schrödinger Suite) calculates electrostatic potential maps to identify electron-rich aromatic positions. The ethoxy group directs EAS to the ortho and para positions relative to itself, while fluorine deactivates the ring.

- Fukui indices (nucleophilicity) derived from DFT simulations predict preferred attack sites. For example, the position meta to fluorine may show higher reactivity due to reduced deactivation compared to ortho .

Q. What analytical challenges arise when quantifying trace impurities (e.g., sulfonic acid, disulfides) in this compound, and how can they be resolved?

- Methodological Answer :

- Challenges : Sulfonic acid impurities (from hydrolysis) co-elute with the parent compound in standard HPLC methods. Disulfides form via oxidation and require sensitive detection.

- Solutions :

- Use ion-pair chromatography with a C18 column and mobile phase containing 0.1% trifluoroacetic acid (TFA) to separate sulfonic acid.

- Detect disulfides via LC-MS/MS in positive ion mode (characteristic m/z for [M+H]⁺ ≈ 475).

- Validate purity with ²⁹Si NMR if silica-based degradation is suspected .

Data Contradiction Analysis

Q. Conflicting reports exist on the thermal stability of this compound. How can researchers reconcile these discrepancies?

- Methodological Answer :

- Contradiction : Some studies report decomposition at 80°C, while others suggest stability up to 120°C.

- Resolution :

Thermogravimetric analysis (TGA) under nitrogen identifies decomposition onset temperatures.

Compare purity levels: Impurities (e.g., residual HCl) catalyze degradation. High-purity samples (≥99%, verified by GC-MS) may exhibit higher stability.

Evaluate solvent effects: Stability in inert solvents (e.g., dry DMF) vs. protic solvents (e.g., methanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.